molecular formula C18H16Cl2N4O B11196985 (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone

(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11196985
M. Wt: 375.2 g/mol
InChI Key: ZZHXTMXBSDJULU-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a combination of imidazo[1,2-a]pyridine and piperazine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[1,2-a]pyridine with 4-(4-chlorophenyl)piperazine under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce piperazine derivatives with altered functional groups .

Scientific Research Applications

(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives

Uniqueness

Compared to similar compounds, (6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone stands out due to its unique combination of imidazo[1,2-a]pyridine and piperazine moieties. This structural feature contributes to its diverse chemical reactivity and potential for various biological activities .

Properties

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16Cl2N4O/c19-13-1-4-15(5-2-13)22-7-9-23(10-8-22)18(25)16-12-24-11-14(20)3-6-17(24)21-16/h1-6,11-12H,7-10H2

InChI Key

ZZHXTMXBSDJULU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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